molecular formula C3H2BrNSZn B1143191 2-Thiazolylzinc bromide CAS No. 173382-28-0

2-Thiazolylzinc bromide

Número de catálogo: B1143191
Número CAS: 173382-28-0
Peso molecular: 229.4 g/mol
Clave InChI: YORIBCPQDAVKHG-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Thiazolylzinc bromide is a useful research compound. Its molecular formula is C3H2BrNSZn and its molecular weight is 229.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Anti-Diabetic Agents : The conversion of indolyl butanoic acid into various analogs, including 1,3,4-oxadiazole-2-thiol analogs, demonstrates potential as anti-diabetic agents. These compounds exhibited good to moderate inhibition potential against the α-glucosidase enzyme, with low cytotoxicity, making them potential lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

  • Apoptosis in Cancer Cells : A derivative from the dithio-carbamate family, 2-NDC, showed anti-proliferative and apoptosis-inducing effects on human leukemia K562 cells. The compound inhibited cell viability and proliferation in a dose and time-dependent manner, demonstrating potential as a pharmaceutical agent for treating leukemia (Khoshtabiat et al., 2016).

  • Antibacterial Activity : The study of active compounds from plant essential oils, including thiazolyl blue tetrazolium bromide (MTT), revealed potential antibacterial agents against Escherichia coli and Listeria innocua. Some combinations of these compounds exhibited synergistic effects, suggesting their use in antibacterial therapies (Requena et al., 2019).

  • Prevention of Vascular Advanced Glycation End-Product Accumulation : N-phenacylthiazolium bromide, a thiazolium compound, was found to prevent the accumulation of advanced glycation end-products (AGEs) in blood vessels. This has implications for treating diabetic vascular complications (Cooper et al., 2000).

  • Induction of Apoptosis in Cancer Cells : Thiazolides, including bromo-derivatives, induced apoptosis in colon cancer cells and human foreskin fibroblasts, suggesting their potential as novel cancer therapeutics. These compounds were observed to induce typical signs of apoptosis, such as nuclear condensation and DNA fragmentation (Müller et al., 2008).

  • Hypoxia-Activated Prodrug : TH-302, a hypoxia-activated prodrug of bromo-isophosphoramide mustard, showed broad-spectrum activity and hypoxia-selective activation in human cancer cell lines. This compound represents a promising approach for targeting hypoxic tumor cells (Meng et al., 2011).

  • Antitumor Agents : Novel pyridinyl-4,5-2H-isoxazole derivatives, including thiazolyl blue tetrazolium bromide analogs, exhibited potent anti-proliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Yang et al., 2017).

Safety and Hazards

2-Thiazolylzinc bromide is classified as a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . This compound is also suspected of causing cancer .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 2-Thiazolylzinc bromide can be achieved through a Grignard reaction followed by a transmetalation reaction.", "Starting Materials": [ "Bromothiazole", "Magnesium", "Diethyl ether", "Zinc chloride", "Methyl iodide" ], "Reaction": [ "Prepare a Grignard reagent by adding magnesium turnings to a solution of bromothiazole in diethyl ether.", "Add zinc chloride to the Grignard reagent to form a thiazolylzinc chloride intermediate.", "Treat the thiazolylzinc chloride intermediate with methyl iodide to form 2-Thiazolylzinc iodide.", "React 2-Thiazolylzinc iodide with lithium bromide to form 2-Thiazolylzinc bromide." ] }

Número CAS

173382-28-0

Fórmula molecular

C3H2BrNSZn

Peso molecular

229.4 g/mol

Nombre IUPAC

bromozinc(1+);2H-1,3-thiazol-2-ide

InChI

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1

Clave InChI

YORIBCPQDAVKHG-UHFFFAOYSA-M

SMILES

C1=CS[C-]=N1.[Zn+]Br

SMILES canónico

C1=CS[C-]=N1.[Zn+]Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.